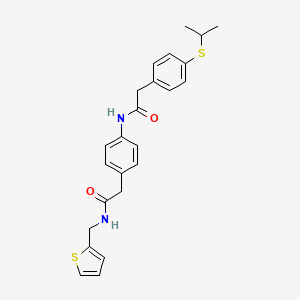![molecular formula C23H26N4O5S B2895963 Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate CAS No. 1018161-97-1](/img/structure/B2895963.png)
Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “Ethyl 4-amino-6-({4-[(diethylamino)sulfonyl]benzoyl}amino)-3-quinolinecarboxylate” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has various functional groups attached to it, including an ethyl ester group, an amino group, and a sulfonyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. Techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino groups could participate in reactions with carboxylic acids to form amides . The sulfonyl group could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Aplicaciones Científicas De Investigación
Synthetic Chemistry and Derivatives
Synthesis of Novel Compounds : Research shows efforts in synthesizing new chemical derivatives, such as the creation of methylenedioxy-bearing quinoline-3-carboxylic acid derivatives for potential applications in various fields (Gao et al., 2011).
Fabrication and Optical Characterization : There's significant work in designing and fabricating novel compounds like ethyl 3-amino-2-cyano-6-hydroxy-7, 12-dioxo-2, 7, 12, 12a-tetrahydro-1H-benzo[g]pyrimido[1, 2-a]quinoline-5-carboxylate. These studies focus on molecular, structural, and morphological characterizations for potential photodiode applications (Elkanzi et al., 2020).
Biomedical Research
Antimycobacterial Properties : Research includes the synthesis of pyrrolo[1,2-a]quinoline derivatives, which are evaluated for their antimycobacterial properties. These studies are crucial for developing new therapeutic agents (Venugopala et al., 2020).
Cytotoxicity Studies : Some studies focus on the cytotoxicity of various derivatives, assessing their potential as anti-cancer agents. This research is critical in the field of oncology for developing new treatments (Deady et al., 2003).
Material Science and Applications
Photovoltaic Properties : There's ongoing research on the photovoltaic properties of quinoline derivatives and their application in organic–inorganic photodiode fabrication. This research is significant for advancing solar energy technologies (Zeyada et al., 2016).
Electrophysiological Activity : Studies have been conducted on the cardiac electrophysiological activity of N-substituted benzamides, which is crucial for developing new cardiac therapeutics (Morgan et al., 1990).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Similar compounds, such as 1,3,5-triazine derivatives, have been investigated as biologically active small molecules exhibiting antimalarial, antimicrobial, anti-cancer, and anti-viral activities .
Mode of Action
The mode of action of this compound involves its interaction with amines. Amines react with sulfonyl groups to form sulfonamides . The sulfonyl group is the sulfur-analog to the carbonyl group. Both groups contain an electrophilic carbonyl carbon with chloride as an excellent leaving group .
Biochemical Pathways
The formation of sulfonamides from the reaction of amines with sulfonyl groups is a known biochemical pathway .
Pharmacokinetics
The esterification of the 4-aminobenzoic acid moiety can afford methyl ester analogues , which may influence its ADME properties.
Result of Action
Some related compounds, such as 1,3,5-triazine 4-aminobenzoic acid derivatives, have shown promising antimicrobial activity against staphylococcus aureus and escherichia coli .
Action Environment
The reaction to form sulfonamides occurs under alkaline conditions to keep the amine nucleophilic . This suggests that the pH of the environment could influence the compound’s action.
Propiedades
IUPAC Name |
ethyl 4-amino-6-[[4-(diethylsulfamoyl)benzoyl]amino]quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-4-27(5-2)33(30,31)17-10-7-15(8-11-17)22(28)26-16-9-12-20-18(13-16)21(24)19(14-25-20)23(29)32-6-3/h7-14H,4-6H2,1-3H3,(H2,24,25)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXPGIIJFACCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C(=CN=C3C=C2)C(=O)OCC)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-2-ethyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B2895881.png)


![2-(2-methoxyphenyl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2895885.png)


![1-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2895890.png)
![(Z)-methyl 2-(4-fluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2895893.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2895897.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazino]carbonyl}-6-ethylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2895898.png)

![2-ethyl-5,5a-dihydro-2H-pyrazolo[3',4':5,6]pyrimido[2,1-a]isoindole-4,10-dione](/img/structure/B2895901.png)
![6-[(2-Fluorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2895902.png)